molecular formula C14H8N2 B3050914 Malononitrile, (2-naphthylmethylene)- CAS No. 2972-84-1

Malononitrile, (2-naphthylmethylene)-

Cat. No.: B3050914
CAS No.: 2972-84-1
M. Wt: 204.23 g/mol
InChI Key: UETSUBDMYFNYDL-UHFFFAOYSA-N
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Description

Malononitrile, (2-naphthylmethylene)-, also known as 2-naphthylmethylene malononitrile, is an organic compound that has garnered significant interest in scientific research due to its diverse range of applications. This compound is characterized by the presence of a naphthyl group attached to a methylene bridge, which is further connected to a malononitrile moiety. The compound’s unique structure imparts distinct chemical properties, making it a valuable building block in organic synthesis.

Biochemical Analysis

Biochemical Properties

“Malononitrile, (2-naphthylmethylene)-” has been found to interact with various enzymes, proteins, and other biomolecules . These interactions are crucial for its role in biochemical reactions. For instance, it has been used in the synthesis of fungicides, indicating its potential interaction with enzymes involved in fungal metabolism .

Cellular Effects

The effects of “Malononitrile, (2-naphthylmethylene)-” on cells and cellular processes are diverse. It can influence cell function, including impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to have significant inhibitory effects against Rhizoctonia solani, a plant pathogenic fungus .

Molecular Mechanism

At the molecular level, “Malononitrile, (2-naphthylmethylene)-” exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of “Malononitrile, (2-naphthylmethylene)-” can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of “Malononitrile, (2-naphthylmethylene)-” can vary with different dosages in animal models

Metabolic Pathways

“Malononitrile, (2-naphthylmethylene)-” is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . Detailed information on these metabolic pathways is currently limited.

Transport and Distribution

The transport and distribution of “Malononitrile, (2-naphthylmethylene)-” within cells and tissues involve various transporters or binding proteins

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-naphthylmethylene malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 2-naphthaldehyde with malononitrile in the presence of a base catalyst. Common bases used in this reaction include piperidine, pyridine, or ammonium acetate. The reaction is usually conducted in a solvent such as ethanol or methanol at room temperature or slightly elevated temperatures. The general reaction scheme is as follows:

2-Naphthaldehyde+MalononitrileBase2-Naphthylmethylene malononitrile+Water\text{2-Naphthaldehyde} + \text{Malononitrile} \xrightarrow{\text{Base}} \text{2-Naphthylmethylene malononitrile} + \text{Water} 2-Naphthaldehyde+MalononitrileBase​2-Naphthylmethylene malononitrile+Water

Industrial Production Methods

Industrial production of 2-naphthylmethylene malononitrile follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Naphthylmethylene malononitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction of the compound can yield naphthylmethylamines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Naphthylmethylamines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Naphthylmethylene malononitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and dyes.

    Biology: The compound is used in the study of enzyme inhibition and as a fluorescent probe.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Benzylidenemalononitrile
  • Cinnamylidenemalononitrile
  • Phenylmethylene malononitrile

Comparison

2-Naphthylmethylene malononitrile is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain reactions compared to its analogs like benzylidenemalononitrile and cinnamylidenemalononitrile. The naphthyl group also enhances the compound’s ability to participate in π-π stacking interactions, making it valuable in the synthesis of complex organic molecules.

Properties

IUPAC Name

2-(naphthalen-2-ylmethylidene)propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2/c15-9-12(10-16)7-11-5-6-13-3-1-2-4-14(13)8-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETSUBDMYFNYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70183874
Record name Malononitrile, (2-naphthylmethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70183874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2972-84-1
Record name 2-(2-Naphthalenylmethylene)propanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2972-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthylmethylene-malononitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002972841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC61800
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61800
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Malononitrile, (2-naphthylmethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70183874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-NAPHTHYLMETHYLENE-MALONONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DNM3XRF776
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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